molecular formula C18H15FN2O B14203719 Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- CAS No. 916480-79-0

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)-

Katalognummer: B14203719
CAS-Nummer: 916480-79-0
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: INGAOYLJLKSLCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is a chemical compound characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-chlorophenyl)-
  • Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-bromophenyl)-
  • Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-iodophenyl)-

Uniqueness

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its halogenated analogs .

Eigenschaften

CAS-Nummer

916480-79-0

Molekularformel

C18H15FN2O

Molekulargewicht

294.3 g/mol

IUPAC-Name

(2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H15FN2O/c1-11-9-12(2)21-17-10-14(5-8-16(17)20-11)18(22)13-3-6-15(19)7-4-13/h3-8,10H,9H2,1-2H3

InChI-Schlüssel

INGAOYLJLKSLCA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)F)N=C(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.